molecular formula C5H3F9 B6320699 Nonafluoropentane;  85% CAS No. 158118-01-5

Nonafluoropentane; 85%

Cat. No. B6320699
CAS RN: 158118-01-5
M. Wt: 234.06 g/mol
InChI Key: RGRJUIGTKHAMBM-UHFFFAOYSA-N
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Description

Nonafluoropentane, also known as perfluoropentane, is a fluorinated hydrocarbon that has been used in a variety of applications. It is a colorless, odorless, non-flammable gas composed of five carbon atoms and nine fluorine atoms. Nonafluoropentane has a molecular weight of 548.1 g/mol and a boiling point of -4.4°C. It is a highly stable compound with a low vapor pressure, making it an ideal choice for many applications.

Mechanism of Action

Nonafluoropentane is an inert gas and does not react with other molecules. It is used in scientific research applications because of its inert nature and its ability to act as a carrier gas. It is also used as a solvent in the preparation of polymers, as it is non-flammable and has a low vapor pressure.
Biochemical and Physiological Effects
Nonafluoropentane is an inert gas and does not have any biochemical or physiological effects. It is considered to be non-toxic and has a low vapor pressure, making it an ideal choice for many scientific research applications.

Advantages and Limitations for Lab Experiments

Nonafluoropentane has several advantages for lab experiments. It is a non-flammable gas with a low vapor pressure, making it an ideal choice for many applications. Additionally, it is an inert gas, meaning it does not react with other molecules and can be used as a carrier gas. However, nonafluoropentane is a relatively expensive gas, making it more expensive than other gases used in lab experiments.

Future Directions

There are several potential future directions for the use of nonafluoropentane in scientific research. It could be used as a carrier gas in gas chromatography and mass spectrometry, as well as in the preparation of organofluorine compounds. Additionally, nonafluoropentane could be used as a solvent in the synthesis of polymers and as a reagent in the synthesis of other fluorinated compounds. Finally, nonafluoropentane could be used in medical research, as it has been found to have a low toxicity and a low vapor pressure.

Synthesis Methods

Nonafluoropentane can be synthesized from the reaction of hexafluoroacetone with sodium fluoride. The reaction is carried out in a sealed vessel at a temperature of 120°C and a pressure of 20 bar. The reaction yields a mixture of nonafluoropentane and sodium fluoride, which can be separated by distillation.

Scientific Research Applications

Nonafluoropentane has been used in a variety of scientific research applications. It has been used as a solvent in the preparation of polymers, as a reagent in the synthesis of organofluorine compounds, and as a carrier gas in gas chromatography. Additionally, nonafluoropentane has been used in medical research, as it has been found to have a low toxicity and a low vapor pressure.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9/c1-2(6,7)3(8,9)4(10,11)5(12,13)14/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRJUIGTKHAMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH3, C5H3F9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Pentane, 1,1,1,2,2,3,3,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895155
Record name 1,1,1,2,2,3,3,4,4-Nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158118-01-5
Record name 1,1,1,2,2,3,3,4,4-Nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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